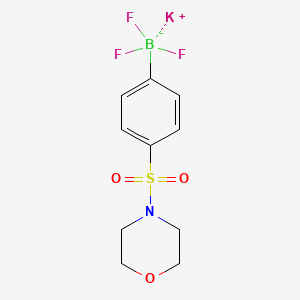
Potassium 4-(morpholinosulfonyl) phenyltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 4-(morpholinosulfonyl) phenyltrifluoroborate is an organotrifluoroborate compound with the molecular formula C10H12BF3KNO3S. It is a potassium salt that features a trifluoroborate group attached to a phenyl ring, which is further substituted with a morpholinosulfonyl group. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 4-(morpholinosulfonyl) phenyltrifluoroborate typically involves the reaction of a boronic acid derivative with potassium fluoride and a suitable trifluoroborate source. One common method includes the use of boronic acid pinacol ester, which reacts with potassium bifluoride (KHF2) under mild conditions to form the desired trifluoroborate salt . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of potassium organotrifluoroborates often employs scalable and efficient synthetic routes. These methods focus on optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the production efficiency and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-(morpholinosulfonyl) phenyltrifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to cross-coupling.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Solvents: Organic solvents such as THF, acetonitrile, and dimethylformamide (DMF) are frequently used.
Conditions: Reactions are typically carried out under mild to moderate temperatures, often in the range of 25-80°C.
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds in the case of Suzuki-Miyaura cross-coupling reactions .
Scientific Research Applications
Potassium 4-(morpholinosulfonyl) phenyltrifluoroborate has a wide range of applications in scientific research:
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in medicinal chemistry for the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of potassium 4-(morpholinosulfonyl) phenyltrifluoroborate in cross-coupling reactions involves the formation of a reactive boronate intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoroborate group acts as a stable and efficient source of boron, facilitating the reaction under mild conditions.
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium 4-(morpholinosulfonyl) phenyltrifluoroborate is unique due to the presence of the morpholinosulfonyl group, which imparts distinct reactivity and stability compared to other trifluoroborate salts. This makes it particularly useful in specific synthetic applications where other trifluoroborates may not perform as effectively .
Properties
IUPAC Name |
potassium;trifluoro-(4-morpholin-4-ylsulfonylphenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3NO3S.K/c12-11(13,14)9-1-3-10(4-2-9)19(16,17)15-5-7-18-8-6-15;/h1-4H,5-8H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHVEAMXJHSWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3KNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
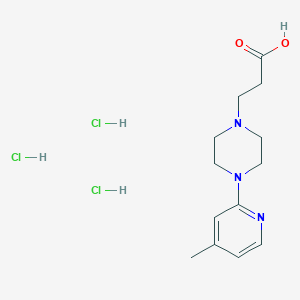

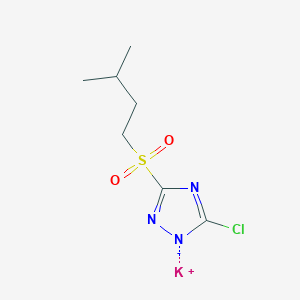
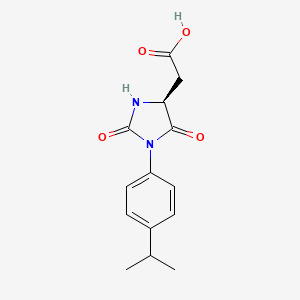
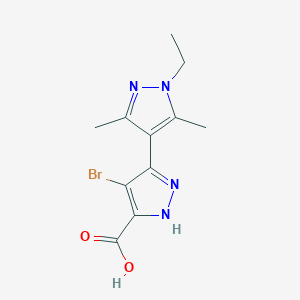
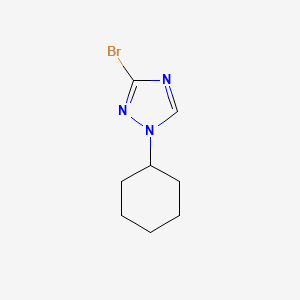
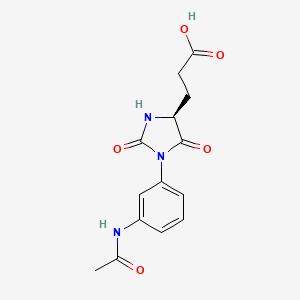
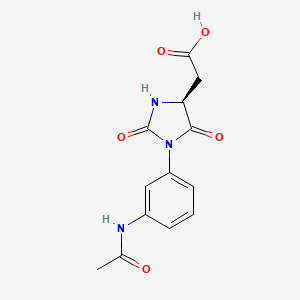
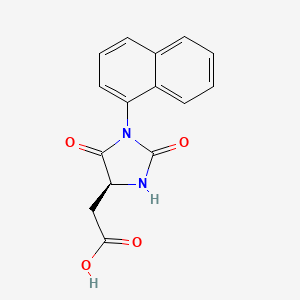
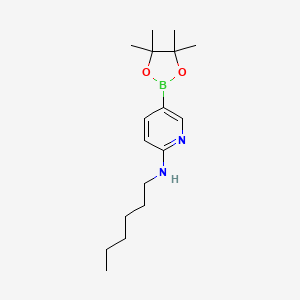
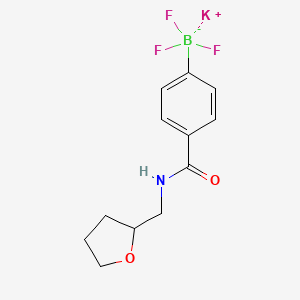

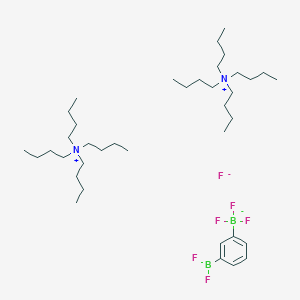
![2-4((4-Methoxyphenyl)ethynl)phenyl)-2.3.dihydro-1H-naphtho[1.8-de][1.3.2]diazaborinine](/img/structure/B7981961.png)
